molecular formula C6H7NO3S B102630 4-methylpyridine-2-sulfonic Acid CAS No. 18616-04-1

4-methylpyridine-2-sulfonic Acid

Cat. No. B102630
CAS RN: 18616-04-1
M. Wt: 173.19 g/mol
InChI Key: CPONZDBBPJRDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylpyridine-2-sulfonic Acid, also known by its CAS number 18616-04-1, is a chemical compound with the molecular formula C6H7NO3S . It has a molecular weight of 173.19 g/mol .


Synthesis Analysis

The synthesis of pyridine derivatives, including 4-methylpyridine-2-sulfonic Acid, has been a topic of interest in recent research . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 4-methylpyridine-2-sulfonic Acid includes a pyridine ring with a methyl group attached at the 4th position and a sulfonic acid group attached at the 2nd position . The InChI key for this compound is CPONZDBBPJRDSU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-methylpyridine-2-sulfonic Acid has a molecular weight of 173.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 173.01466426 g/mol . The compound has a topological polar surface area of 75.6 Ų and a complexity of 219 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-methylpyridine-2-sulfonic Acid: is used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The sulfonic acid group is a key functional group in medicinal chemistry, as it can improve the solubility and bioavailability of drug molecules .

Agriculture Chemicals

In agriculture, derivatives of 4-methylpyridine-2-sulfonic Acid serve as intermediates for creating plant growth regulators and herbicides. These compounds help in enhancing crop yield and protecting plants from pests and diseases .

Biomaterials and Regenerative Medicine

The sulfonation process, which involves adding sulfonic acid groups to molecules, is significant in biomaterials. Sulfonated molecules, including those derived from 4-methylpyridine-2-sulfonic Acid , are used to create hydrogels, scaffolds, and nanoparticles. These materials support cellular adhesion, proliferation, and differentiation, which are essential for tissue engineering and regenerative medicine .

Catalysis

4-methylpyridine-2-sulfonic Acid: and its derivatives can act as catalysts in various chemical reactions. Their ability to facilitate reactions makes them valuable in research applications where speed and efficiency are critical .

Environmental Analysis

This compound is also used in environmental analysis, particularly in the determination of aromatic amines and pyridines in soil. This is important for monitoring pollution and ensuring environmental safety .

Specialty Chemicals

The sulfonic acid group is a versatile functional group used in the synthesis of specialty chemicals. These chemicals have applications across various industries, including electronics, rubber, paints, textiles, and oil & gas4-methylpyridine-2-sulfonic Acid serves as a building block for these applications .

Future Directions

The future directions in the research of pyridine derivatives, including 4-methylpyridine-2-sulfonic Acid, involve the development of new synthetic methods and the exploration of their biological activities . The goal is to design novel antibiotics/drugs based on the pyridine scaffold that could offer high bioactivity and lesser toxicity .

Mechanism of Action

Target of Action

4-Methylpyridine-2-sulfonic Acid, like other pyridine derivatives, primarily targets various biochemical pathways in microorganisms . The specific targets can vary depending on the organism and the environmental conditions.

Mode of Action

It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives . This reactivity likely plays a key role in the compound’s interaction with its targets.

Biochemical Pathways

4-Methylpyridine-2-sulfonic Acid affects several biochemical pathways. For instance, in Pseudonocardia sp. strain M43, transient accumulation of 2-hydroxy-4-methylpyridine was observed during growth on 4-methylpyridine as a sole carbon and nitrogen source . This suggests that 4-Methylpyridine-2-sulfonic Acid may be involved in the metabolism of pyridine derivatives in certain microorganisms.

Result of Action

Its involvement in the metabolism of pyridine derivatives suggests that it could have significant effects on cellular processes in organisms that metabolize these compounds .

Action Environment

The action of 4-Methylpyridine-2-sulfonic Acid can be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and the specific characteristics of the organism it is interacting with can all affect its efficacy and stability .

properties

IUPAC Name

4-methylpyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-2-3-7-6(4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPONZDBBPJRDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376492
Record name 4-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylpyridine-2-sulfonic Acid

CAS RN

18616-04-1
Record name 4-Methyl-2-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18616-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methylpyridine-2-sulfonic Acid
Reactant of Route 2
4-methylpyridine-2-sulfonic Acid
Reactant of Route 3
4-methylpyridine-2-sulfonic Acid
Reactant of Route 4
Reactant of Route 4
4-methylpyridine-2-sulfonic Acid
Reactant of Route 5
4-methylpyridine-2-sulfonic Acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-methylpyridine-2-sulfonic Acid

Q & A

Q1: How does 4-methylpyridine-2-sulfonic acid interact with metal ions, and what is the structural outcome of this interaction?

A1: The research demonstrates that 4-methylpyridine-2-sulfonic acid acts as a ligand, coordinating with metal ions like Zinc(II) to form coordination polymers. [] Specifically, it coordinates in a tridentate manner, meaning it binds to the metal ion through three donor atoms: the nitrogen atom in the pyridine ring, the oxygen atom of the sulfonate group, and another oxygen atom from a neighboring molecule's sulfonate group. This bridging interaction leads to the formation of a one-dimensional infinite coordination polymer with the formula [Zn(4-methylpyridine-2-sulfonate)2]n. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.